N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine

Description

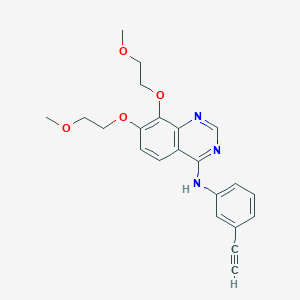

Chemical Structure: Erlotinib is a quinazoline derivative with a 6,7-bis(2-methoxyethoxy) substitution and an ethynylphenyl group at the 4-amino position . Its molecular weight is 393.44 g/mol (free base) .

Mechanism of Action:

Erlotinib competitively inhibits ATP binding to the epidermal growth factor receptor (EGFR) tyrosine kinase domain, preventing autophosphorylation and downstream signaling. It has an IC50 of 2 nM for EGFR and weaker activity against ErbB-2 (Ki = 1 µM) and ErbB-4 (Ki = 1.5 µM) .

Properties

Molecular Formula |

C22H23N3O4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine |

InChI |

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(14-16)25-22-18-8-9-19(28-12-10-26-2)21(29-13-11-27-3)20(18)23-15-24-22/h1,5-9,14-15H,10-13H2,2-3H3,(H,23,24,25) |

InChI Key |

OMWZPNAQCXESNS-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C2=C(C=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |

Origin of Product |

United States |

Preparation Methods

Convergent Synthesis via 3,4-Dihydroxybenzaldehyde

A widely cited method begins with 3,4-dihydroxybenzaldehyde as the starting material. This substrate undergoes sequential alkylation, nitration, reduction, and cyclization steps to yield the target compound. The process involves:

-

Alkylation : Reaction with 2-bromoethyl methyl ether in the presence of potassium carbonate and dimethylformamide (DMF) at 100°C for 2 hours, producing 3,4-bis(2-methoxyethoxy)benzaldehyde with a 98% yield.

-

Oxime Formation and Dehydration : Conversion to 3,4-bis(2-methoxyethoxy)benzaldoxime using hydroxylamine hydrochloride, followed by dehydration to 3,4-bis(2-methoxyethoxy)benzonitrile .

-

Nitration and Reduction : Nitration with nitric acid yields 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile , which is reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile using hydrogenation or catalytic methods.

This pathway emphasizes cost efficiency by minimizing intermediate isolations.

Cyclization via Formamidine Intermediate

An alternative approach utilizes N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine as a critical intermediate. Key steps include:

-

Formamidine Synthesis : Reacting 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) to form the formamidine derivative.

-

Quinazoline Ring Formation : Coupling the formamidine with 3-ethynylaniline in acetic acid at 125°C for 3 hours, achieving cyclization to the quinazolin-4-amine core.

-

Salt Formation : Treatment with methanolic HCl yields erlotinib hydrochloride.

This method reduces reaction steps and improves overall yield (75–85%) compared to earlier routes.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts yield and purity:

-

Alkylation Step : DMF with potassium carbonate enables efficient etherification, avoiding side reactions.

-

Cyclization : Acetic acid serves as both solvent and catalyst, facilitating quinazoline ring closure at elevated temperatures.

-

Nitration : Mixed nitric-sulfuric acid systems ensure regioselective nitration at the 2-position of the benzonitrile intermediate.

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 100°C, 2 hr | 98 |

| Oxime Dehydration | NH₂OH·HCl, NaOH, EtOH | 85 |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 90 |

| Formamidine Coupling | Acetic acid, 125°C, 3 hr | 80 |

Novel Intermediates and Their Characterization

3,4-Bis(2-Methoxyethoxy)benzonitrile (Intermediate V)

This intermediate is pivotal for introducing methoxyethoxy substituents. Spectral data confirm its structure:

N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine (Intermediate VIII)

This formamidine derivative enables efficient cyclization. Its synthesis via DMF-DMA avoids hazardous reagents like phosphorus oxychloride.

Comparative Analysis of Methodologies

Advantages of Convergent Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the ethynyl group or the quinazoline ring.

Reduction: Typically involves the reduction of nitro groups if present in intermediates.

Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Piperazine or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Scientific Research Applications

Chemical Profile

- Molecular Formula : C22H23N3O4

- Molecular Weight : 393.44 g/mol

- CAS Number : 183321-74-6

- IUPAC Name : N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Anticancer Applications

Quinazolines, including N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine, are recognized for their anti-cancer properties. Research indicates that these compounds can inhibit critical signaling pathways involved in cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, synthesized derivatives have shown promising results in inhibiting the growth of lung cancer cells, similar to Erlotinib's mechanism .

Anti-inflammatory Properties

Beyond its anticancer applications, compounds related to this compound have been studied for their anti-inflammatory effects. Research indicates that derivatives exhibit significant inhibition of inflammatory responses in vivo, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Acetylcholinesterase Inhibition

Recent studies have explored the potential of quinazoline derivatives as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The design of these compounds focuses on enhancing their binding affinity to the enzyme, thereby improving therapeutic outcomes .

Synthesis and Characterization

The synthesis of this compound involves several steps that include:

- Formation of the quinazoline core.

- Introduction of ethynyl and methoxyethyl substituents through strategic reactions.

- Purification and characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity .

Data Table: Summary of Research Findings

Mechanism of Action

The compound exerts its effects by inhibiting the phosphorylation of EGFR tyrosine kinase. By competing with ATP for binding to the tyrosine kinase domain of EGFR, it blocks the downstream signaling pathways that promote tumor cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings and Implications

- Erlotinib remains a cornerstone in EGFR-driven cancers but faces resistance due to mutations (e.g., T790M).

- Second-generation TKIs (e.g., Afatinib) and multi-targeted hybrids (e.g., CUDC-101) show promise in overcoming resistance .

- Structural modifications (e.g., thiadiazole or pyrazole hybrids) enhance potency and broaden therapeutic applications .

Biological Activity

N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine, also known as Erlotinib, is a compound that exhibits significant biological activity, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H23N3O4

- Molecular Weight : 393.44 g/mol

- CAS Number : 2410548-57-9

- Structure : The compound features a quinazoline core with ethynyl and methoxyethoxy substituents.

Erlotinib functions primarily as a selective inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and subsequent signal transduction pathways that lead to cell proliferation and survival. This mechanism is particularly relevant in the context of various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer.

Anticancer Effects

Erlotinib has been extensively studied for its anticancer properties. Key findings include:

- Inhibition of Cancer Cell Proliferation : Erlotinib has shown potent inhibitory effects on various cancer cell lines, notably those expressing mutant forms of EGFR. For instance, studies report IC50 values ranging from 0.009 to 0.026 μM against EGFR, indicating high potency in inhibiting this receptor's activity .

- Effectiveness Against Resistant Cell Lines : Research indicates that Erlotinib retains efficacy against certain resistant cell lines, such as H1975 (IC50 = 10.2 nM) . This highlights its potential in overcoming resistance mechanisms that often complicate cancer treatment.

Other Pharmacological Activities

Beyond its role as an EGFR inhibitor, Erlotinib has been investigated for additional biological activities:

- Tyrosinase Inhibition : A related compound, 6,7-bis-(2-methoxyethoxy)-4(3H)-quinazolinone, demonstrated significant tyrosinase inhibitory activity (IC50 = 160 μM), suggesting potential applications in dermatological treatments .

Table 1: Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| EGFR Inhibition | Inhibits proliferation in cancer cells | 0.009 - 0.026 μM |

| Resistance Efficacy | Active against resistant NSCLC cell lines | IC50 = 10.2 nM |

| Tyrosinase Inhibition | Potential use in skin treatments | IC50 = 160 μM |

Case Studies

- NSCLC Treatment : A clinical study involving patients with advanced NSCLC demonstrated that Erlotinib significantly improved progression-free survival compared to standard chemotherapy regimens . Patients with activating mutations in EGFR showed marked responses.

- Combination Therapies : Research has explored Erlotinib's efficacy when combined with other agents. For example, combining Erlotinib with anti-angiogenic agents has shown synergistic effects in preclinical models .

Q & A

Q. Q1. What are the optimized synthetic routes for N-(3-ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine, and how do reaction conditions impact yield?

Methodological Answer: The synthesis involves sequential steps:

Quinazolinone Formation : Heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide at 165–170°C under N₂ yields 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (84% yield, 98% HPLC purity) .

Chlorination : Treating the quinazolinone with POCl₃ and N,N-diethylaniline at 70–90°C produces 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (89% yield, 96% purity) .

Amination : Coupling the chlorinated intermediate with 3-ethynylaniline in isopropanol under reflux yields the final product (>99% yield after HCl salt formation) .

Critical Factors : Excess POCl₃ and controlled temperature during chlorination minimize side reactions. Purification via recrystallization or flash chromatography (e.g., hexane/THF or CH₂Cl₂/MeOH gradients) enhances purity .

Q. Q2. What is the mechanistic basis for its activity as an EGFR tyrosine kinase inhibitor?

Methodological Answer: The compound competitively binds to the ATP-binding site of EGFR, inhibiting autophosphorylation (IC₅₀ = 2 nM) . Key structural features:

- Quinazoline Core : Mimics ATP’s adenine ring, enabling hydrophobic interactions.

- Bis(2-methoxyethoxy) Side Chains : Enhance solubility and stabilize binding via hydrogen bonding with kinase domain residues (e.g., Thr766, Met769) .

- 3-Ethynylphenyl Group : Facilitates π-π stacking in the hydrophobic pocket .

Validation : Molecular docking and dynamics simulations (100 ns) confirm stable binding to EGFR’s active site, with RMSD < 2 Å .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Classification : Acute toxicity (oral, Category 4; H302), skin/eye irritation (Category 2; H315/H319), and respiratory irritation (H335) .

- PPE : Gloves (nitrile), lab coat, safety goggles, and N95 respirator during aerosol-generating steps .

- Spill Management : Use absorbent materials (e.g., vermiculite), avoid dry sweeping, and decontaminate with 70% ethanol .

- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. Q4. How can researchers design experiments to resolve contradictions in cytotoxicity data across cancer cell lines?

Methodological Answer: Case Study : Discrepancies in IC₅₀ values (e.g., A2058 melanoma vs. HepG2 hepatocellular carcinoma) may arise from:

- EGFR Expression Variability : Quantify EGFR levels via Western blot or qPCR.

- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 EGFR knockout models to isolate target-specific activity .

- Metabolic Differences : Co-culture with liver microsomes or CYP450 inhibitors (e.g., ketoconazole) to assess metabolite interference .

Statistical Approach : Dose-response curves with ≥3 biological replicates and ANOVA/Tukey post-hoc tests to validate significance .

Q. Q5. What strategies improve the bioavailability and tumor targeting of this compound?

Methodological Answer:

- Prodrug Design : Hypoxia-activatable derivatives (e.g., nitrobenzyl-protected amines) release the active drug selectively in tumor microenvironments .

- Nanocarriers : Encapsulation in thermosensitive chitosan hydrogels (e.g., 32°C gelation temperature) enhances localized delivery to EGFR-overexpressing tumors .

- Structural Modifications : Adding polyethylene glycol (PEG) chains to the ethynyl group reduces renal clearance and prolongs half-life .

Q. Q6. How can computational methods optimize derivatives for enhanced kinase selectivity?

Methodological Answer:

- Molecular Docking : Screen derivatives against EGFR, HER2, and JAK2-V617F using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol for EGFR .

- MD Simulations : 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD, RMSF, and hydrogen bond occupancy .

- QSAR Models : Train models on IC₅₀ data (pIC₅₀ = −logIC₅₀) using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.